3,5-Difluorobenzaldehyde is an aromatic aldehyde characterized by the presence of two fluorine atoms positioned at the 3 and 5 positions on a benzene ring, with the molecular formula and a CAS number of 32085-88-4. This compound appears as a white or colorless to light yellow powder or liquid, with a melting point of approximately 25 °C and a minimum purity of 98% as determined by gas chromatography . The unique arrangement of substituents on the benzene ring contributes to its distinct chemical properties and reactivity.
Currently, there is no documented research on the specific mechanism of action of 3,5-difluorobenzaldehyde in biological systems.
3,5-difluorobenzaldehyde is likely to exhibit similar hazards as other aromatic aldehydes. Here are some safety considerations:
These methods allow researchers to prepare 3,5-difluorobenzaldehyde with desired purity and quantities for further investigations.
Due to the presence of the fluorine atoms and the aldehyde functional group, 3,5-difluorobenzaldehyde acts as a valuable building block in organic synthesis. Its unique chemical properties make it suitable for the preparation of various complex molecules with potential applications in different fields.
The presence of fluorine atoms in 3,5-difluorobenzaldehyde influences its reactivity compared to non-fluorinated analogs. Researchers have investigated its reaction behavior with various reagents to understand its potential applications and limitations.
These reactions are essential for synthesizing more complex organic molecules and derivatives .
Research indicates that 3,5-Difluorobenzaldehyde exhibits notable biological activity. It has been studied for its potential as an antibacterial agent and has shown effectiveness against certain bacterial strains. Additionally, compounds with similar structures have been explored for their anticancer properties, suggesting that 3,5-Difluorobenzaldehyde may possess bioactive characteristics worth investigating further in pharmaceutical applications .
Several synthesis methods for 3,5-Difluorobenzaldehyde exist, including:
These methods highlight the versatility in synthesizing this compound while emphasizing safety and efficiency in laboratory settings .
3,5-Difluorobenzaldehyde finds applications across several fields:
The compound's ability to act as a building block in organic synthesis makes it valuable across these industries .
Interaction studies involving 3,5-Difluorobenzaldehyde focus on its reactivity with various biological molecules. These studies aim to understand how this compound interacts with proteins and enzymes, potentially leading to insights into its mechanism of action as an antibacterial agent. Additionally, research into its interactions with DNA and cell membranes may reveal further applications in medicinal chemistry .
When comparing 3,5-Difluorobenzaldehyde to similar compounds, several noteworthy analogs include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,4-Difluorobenzaldehyde | C7H4F2O | Fluorine atoms at different positions |
4-Fluorobenzaldehyde | C7H5FO | Single fluorine substitution |
3-Fluorobenzaldehyde | C7H5FO | Similar structure with one fluorine |
Uniqueness: The distinct placement of fluorine atoms
Flammable;Irritant